molecular formula C21H24N4O4S B2844502 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921876-97-3

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2844502
CAS No.: 921876-97-3
M. Wt: 428.51
InChI Key: ALVHJYRBDNRAOL-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

Preliminary studies suggest that it could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound may interact with its targets to disrupt the cell cycle, leading to cell death.

Result of Action

The compound has demonstrated potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound has a significant impact on cell proliferation and survival, potentially making it a promising candidate for antitumor therapy.

Properties

IUPAC Name

N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-19(10-16-12-30-21(22-16)23-20(27)15-2-3-15)25-7-5-24(6-8-25)11-14-1-4-17-18(9-14)29-13-28-17/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHJYRBDNRAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.